N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
Brand Name:
Vulcanchem
CAS No.:
120165-56-2
VCID:
VC20831827
InChI:
InChI=1S/C12H16N2O3S2/c1-6-7(2)10(17-4)8(3)11-9(6)13-12(18-11)14-19(5,15)16/h1-5H3,(H,13,14)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)OC)C
Molecular Formula:
C12H16N2O3S2
Molecular Weight:
300.4 g/mol
N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
CAS No.: 120165-56-2
Cat. No.: VC20831827
Molecular Formula: C12H16N2O3S2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120165-56-2 |
|---|---|
| Molecular Formula | C12H16N2O3S2 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C12H16N2O3S2/c1-6-7(2)10(17-4)8(3)11-9(6)13-12(18-11)14-19(5,15)16/h1-5H3,(H,13,14) |
| Standard InChI Key | DQQGIDYTHHAEES-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)OC)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator